molecular formula C14H25NO4 B12439434 N-BOC-a-cyclohexylglycine, methyl ester CAS No. 169512-95-2

N-BOC-a-cyclohexylglycine, methyl ester

Cat. No.: B12439434
CAS No.: 169512-95-2
M. Wt: 271.35 g/mol
InChI Key: ABLGTTUCCPCVGX-UHFFFAOYSA-N
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Description

N-BOC-a-cyclohexylglycine, methyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (BOC) group on the amino moiety and a methyl ester on the carboxylic acid. The cyclohexyl substituent introduces significant steric bulk and hydrophobicity, distinguishing it from simpler amino acid esters. This compound is primarily utilized in peptide synthesis as a building block, where the BOC group safeguards the amine during coupling reactions, and the methyl ester protects the carboxyl group until deprotection . Its structural complexity makes it valuable in medicinal chemistry for designing peptide-based therapeutics with enhanced metabolic stability .

Properties

CAS No.

169512-95-2

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

ABLGTTUCCPCVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-a-cyclohexylglycine, methyl ester typically involves the protection of the amine group of a-cyclohexylglycine with a BOC group, followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the amine group . The esterification can be achieved using methanol and trimethylchlorosilane (TMSCl) at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Mechanism of Action

The mechanism of action of N-BOC-a-cyclohexylglycine, methyl ester primarily involves its role as a protecting group for amines. The BOC group protects the amine from unwanted reactions during multi-step synthesis. The deprotection process involves the cleavage of the BOC group under acidic conditions, leading to the formation of the free amine . The molecular targets and pathways involved are related to the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituent Key Features Applications References
N-BOC-a-cyclohexylglycine, methyl ester Cyclohexyl group High steric hindrance, hydrophobic, stable under basic conditions Peptide synthesis, drug intermediates
N-Boc-allylglycine methyl ester Allyl group Moderately bulky, reactive double bond for further functionalization Click chemistry, bioconjugation
N-Boc-L-lysine methyl ester hydrochloride Lysine side chain (ε-BOC) Polar, amine-protected for orthogonal deprotection strategies Solid-phase peptide synthesis (SPPS), antibody-drug conjugates
Sandaracopimaric acid methyl ester Diterpene backbone Natural product derivative, rigid bicyclic structure Antimicrobial research, resin analysis
E-communic acid methyl ester Labdane diterpene Conjugated double bonds, chiral centers Anti-inflammatory studies, plant resin characterization

Physical and Analytical Properties

  • Solubility : Cyclohexylglycine derivatives exhibit lower aqueous solubility compared to lysine analogs due to hydrophobicity, necessitating organic solvents (e.g., DCM, THF) for handling .
  • Chromatography : Purification via silica gel column chromatography (e.g., cyclohexane/ethyl acetate gradients) is common, as demonstrated for N-Boc-allylglycine methyl ester .
  • Spectroscopy: NMR: Cyclohexyl protons appear as complex multiplets (δ 1.0–2.5 ppm), distinct from allyl protons (δ 5.0–5.7 ppm) or lysine’s ε-BOC methyl groups (δ 1.4 ppm) . GC-MS: Methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) fragment into diagnostic ions (e.g., m/z 299 for diterpene cores), whereas amino acid esters show cleavage at the ester bond (e.g., m/z 74 for methyl esters) .

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